N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide
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Overview
Description
N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide is an organic compound with the molecular formula C15H20N2O. This compound is characterized by the presence of an indene moiety linked to a hexanohydrazide group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide typically involves the condensation reaction between 2,3-dihydro-1H-indene-1-carbaldehyde and hexanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The indene moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of histone methylation. This inhibition can lead to changes in gene expression and has potential therapeutic implications for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
N’-(2,3-dihydro-1H-inden-1-ylidene)benzohydrazide: Similar in structure but with a benzohydrazide group instead of a hexanohydrazide group.
N’-(2,3-dihydro-1H-inden-1-ylidene)isonicotinohydrazide: Contains an isonicotinohydrazide group, offering different biological activities.
Uniqueness
N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide is unique due to its specific hydrazide group, which can influence its reactivity and biological activity. Its ability to inhibit LSD1 distinguishes it from other similar compounds and highlights its potential in therapeutic applications .
Properties
IUPAC Name |
N-[(E)-2,3-dihydroinden-1-ylideneamino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-3-4-9-15(18)17-16-14-11-10-12-7-5-6-8-13(12)14/h5-8H,2-4,9-11H2,1H3,(H,17,18)/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCHFSAMRKLJPJ-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/1\CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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